Hexachloropropene

Description

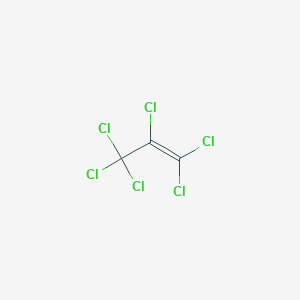

Fundamental Structural Elements Governing Reactivity in Hexachloropropene The chemical structure of this compound (CCl₃CCl=CCl₂) is key to understanding its reactivity. It contains a trichloromethyl group (CCl₃), a dichlorovinyl group (CCl=CCl₂), and a carbon-carbon double bond. The high electronegativity of the chlorine atoms significantly influences the electron distribution within the molecule. The double bond is a site of potential electrophilic or nucleophilic attack, although the surrounding chlorine atoms modify its typical alkene reactivity. The trichloromethyl group can act as a source of electrophilic carbon or undergo elimination reactions. While this compound is described as substantially less reactive than less heavily chlorinated propenes, it still participates in various reactions.chemicalbook.comnih.govnoaa.govIts reactivity profile includes reactions with strong oxidizing agents, though it is noted as being incompatible with them.chemicalbook.comibilabs.comIt is also reported as being nonflammable and not prone to polymerization.chemicalbook.comnoaa.govThe presence of multiple chlorine atoms makes it susceptible to nucleophilic substitution and elimination reactions under appropriate conditions. For example, its reaction with amidines involves nucleophilic displacement by the nitrogen atom.njit.edu

Data Table: Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃Cl₆ | wikipedia.orgchemicalbook.com |

| Molar Mass | 248.75 g/mol | wikipedia.orgchemicalbook.com |

| Appearance | Colorless liquid | wikipedia.orgnih.gov |

| Density | 1.765 g/cm³ at 25 °C | wikipedia.orgchemicalbook.com |

| Melting Point | -73 °C | wikipedia.orgchemicalbook.com |

| Boiling Point | 209-210 °C | wikipedia.orgchemicalbook.com |

| Solubility in Water | 0.25 g/L | wikipedia.org |

| Solubility | Soluble in carbon tetrachloride, ethanol, and diethyl ether | wikipedia.org |

Detailed Research Findings:

Recent research highlights the use of this compound as a chlorinating agent in the synthesis of actinide chlorides. Studies have explored the reaction of this compound with uranium and plutonium oxides, nitrates, and oxalates. For instance, the chlorination of triuranium octoxide (U₃O₈) with this compound has been investigated as a potential method for nuclear spent fuel reprocessing. jst.go.jp This reaction occurs at temperatures above 70°C, leading to the formation of intermediate chlorides such as UCl₅·TCAC (trichloroacrylyl chloride adduct) and UCl₆·nHCP (this compound adduct), which subsequently decompose to uranium tetrachloride (UCl₄) above 110°C. jst.go.jp The molar ratio of this compound to U₃O₈ influences the primary intermediate formed. jst.go.jp

Another area of research involves the condensation reactions of this compound with other chlorinated hydrocarbons. For example, the condensation with 1,2-dichloroethene yields 1,1,2,3,3,4,5,5-octochloropentene-1. researchgate.net The reaction of this compound with trichloroethene can lead to the formation of nonachloropentene derivatives. researchgate.net These reactions demonstrate the ability of this compound to participate in carbon-carbon bond formation under specific conditions, often mediated by Lewis acids like aluminum chloride. ias.ac.inresearchgate.net

The reaction of this compound with dihydroxy aryl aldehydes, ketones, and acids in the presence of anhydrous aluminum chloride has been shown to produce substituted 3,4-dichlorocoumarins. ias.ac.in This involves a proposed mechanism where the phenol reacts with aluminum chloride, followed by nucleophilic displacement of a chlorine atom on this compound by the electron-rich position of the activated phenol derivative, leading to a cyclohexadienone intermediate and subsequent cyclization. ias.ac.in

Propriétés

IUPAC Name |

1,1,2,3,3,3-hexachloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDYKPARTDCDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6 | |

| Record name | HEXACHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062039 | |

| Record name | Hexachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachloropropene is a clear colorless liquid. Insoluble in water. Used as a plasticizer and hydraulic fluid., Water-white liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | HEXACHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

209.5 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MIscible with alcohol, ether, chlorinated solvents, In water= 17 mg/l at 25 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.7632 at 20 °C/4 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], 0.244 mm Hg at 25 °C /from experimentally-derived coefficients/ | |

| Record name | Hexachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

1888-71-7 | |

| Record name | HEXACHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,3,3,3-Hexachloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexachloropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740VOV69VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-72.9 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Hexachloropropene

Dehydrochlorination Pathways in Hexachloropropene Synthesis

Dehydrochlorination, the elimination of hydrogen chloride (HCl) from a chlorinated hydrocarbon, is a common strategy in the synthesis of this compound. This process typically involves the removal of chlorine atoms from an alkane or alkene precursor to introduce or increase the degree of unsaturation, leading to the formation of carbon-carbon double or triple bonds. saskoer.ca

Optimization of Base-Solvent Systems for Selective Dehydrochlorination

The efficiency and selectivity of dehydrochlorination reactions are significantly influenced by the choice of base and solvent system. The base facilitates the removal of a proton, initiating the elimination process. Strong bases, such as sodium hydroxide or alkoxides, are frequently employed. saskoer.ca The solvent plays a critical role in dissolving the reactants and influencing the reaction pathway (e.g., E1 vs. E2 mechanisms) and the stability of intermediates. saskoer.carsc.orgresearchgate.net

Optimizing the base-solvent system involves considering factors such as base strength, solubility of reactants and products, reaction temperature, and potential side reactions. For instance, using a strong base in a polar protic solvent can favor E2 elimination, while weaker bases or polar aprotic solvents might lead to E1 pathways or altered selectivity. saskoer.ca Research in this area often involves screening different bases and solvents, sometimes employing techniques like Design of Experiments (DoE) to systematically evaluate their impact on yield and selectivity. rsc.orgresearchgate.net

Mechanistic Elucidation of Elimination Reactions Leading to this compound

The dehydrochlorination reactions leading to this compound can proceed through different mechanisms, primarily E1 or E2. saskoer.cayoutube.comlibretexts.org

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton simultaneously with the leaving group (chloride ion) departing, and the pi bond forms. saskoer.cayoutube.comlibretexts.org This mechanism is favored by strong bases and good leaving groups. The transition state involves the base, the substrate, and the leaving group.

E1 Mechanism: This is a two-step process involving the initial ionization of the carbon-halogen bond to form a carbocation intermediate, followed by the removal of a proton by a weak base to form the alkene. youtube.comlibretexts.org The E1 mechanism is favored by weaker bases, good leaving groups, and stable carbocation intermediates.

Mechanistic investigations often involve kinetic studies, isotopic labeling experiments, and stereochemical analysis to determine the preferred reaction pathway under specific conditions. For example, the dehydrochlorination of polychlorinated propanes or propenes to yield this compound would involve the loss of HCl to increase the degree of chlorination and introduce or maintain the carbon-carbon double bond. The specific precursor and reaction conditions dictate whether E1 or E2 (or a combination) is the dominant mechanism.

Regioselective Halogenation and Related Addition Reactions in Propene Scaffold Derivatization

Regioselective halogenation and addition reactions on the propene backbone are crucial steps in building up the highly chlorinated structure of this compound or its precursors. These reactions involve the addition of halogen atoms or other groups across the carbon-carbon double bond of propene or its partially chlorinated derivatives, with a preference for addition at specific positions.

Radical Addition Mechanisms in Chlorinated Systems

Radical addition reactions can play a role in the chlorination of propene systems, particularly under conditions involving radical initiators like peroxides or UV light. reddit.comlibretexts.orglibretexts.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. In chlorinated systems, the regioselectivity of radical addition can be influenced by the stability of the intermediate radicals, with more substituted radicals generally being more stable. reddit.comlibretexts.org For example, the radical chlorination of propene can lead to allylic chlorination, where a chlorine atom substitutes a hydrogen atom on the carbon adjacent to the double bond, or addition across the double bond. libretexts.org The presence of existing chlorine atoms on the propene scaffold can further influence the radical stability and thus the regioselectivity of subsequent halogenation.

Electrophilic and Nucleophilic Addition Strategies on the Propene Backbone

Electrophilic addition is a common reaction of alkenes, where an electrophile (electron-seeking species) attacks the electron-rich carbon-carbon double bond. chemguide.co.uklibretexts.orglibretexts.orgsavemyexams.com In the context of chlorinated propenes, electrophilic addition of halogens (like Cl₂) or hydrogen halides (like HCl) can occur. The regioselectivity of electrophilic addition to unsymmetrical alkenes like propene is often governed by Markovnikov's rule, which states that the hydrogen atom of a hydrogen halide adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. libretexts.orgsavemyexams.com This preference is due to the formation of a more stable carbocation intermediate. chemguide.co.uklibretexts.orgsavemyexams.com However, the presence of multiple chlorine atoms on the propene scaffold can significantly alter the electron distribution and steric environment, potentially leading to deviations from simple Markovnikov addition or favoring different addition patterns.

Nucleophilic addition reactions, where a nucleophile (electron-donating species) attacks an electron-deficient center, are less common for simple alkenes but can become relevant in highly chlorinated systems where carbon atoms may have a partial positive charge due to the electron-withdrawing effect of chlorine atoms. While direct nucleophilic addition to the double bond of this compound itself might be limited due to steric hindrance and electron density distribution, nucleophilic attack at other centers or as part of a more complex reaction sequence involving chlorinated propene derivatives is possible.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer advantages in terms of reaction rate, selectivity, and milder reaction conditions for the synthesis of this compound. Various catalysts have been explored for different steps in the synthetic pathway, including dehydrochlorination and halogenation reactions. google.combristol.ac.ukjustia.com

For dehydrochlorination, catalysts can facilitate the removal of HCl, potentially allowing for lower reaction temperatures or the use of less stringent bases. While specific catalysts for the dehydrochlorination to this compound were not extensively detailed in the search results, general principles of dehydrochlorination catalysis, which can involve metal oxides or other solid supports, would apply. google.com

Strategies for Stereochemical Control and Yield Enhancement in this compound Production

This compound has the structure CCl₃CCl=CCl₂. Due to the presence of two identical chlorine atoms on one of the sp² hybridized carbon atoms of the double bond (the CCl₂ group), there is no possibility of E or Z geometric isomerism. Therefore, strategies for stereochemical control around the double bond are not applicable to the synthesis of this compound.

Strategies for yield enhancement in chemical synthesis are crucial for optimizing resource utilization and economic viability. General approaches to maximizing yield in organic reactions include optimizing reaction parameters such as temperature, pressure, reactant concentrations, reaction time, and catalyst loading (if applicable). The choice of solvent and the method of adding reagents can also significantly impact the yield. seppure.com While the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane is a known route to this compound wikipedia.org, specific advanced strategies explicitly documented for maximizing the yield of this compound from this or alternative synthetic pathways were not detailed in the consulted sources. Research in this area would likely focus on fine-tuning the reaction conditions to favor the desired elimination product and minimize side reactions.

Advanced Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity of a chemical compound is essential for many applications, particularly in research and as a precursor for further synthesis. This compound is a liquid with a boiling point reported between 209 °C and 210 °C. wikipedia.orgnih.govibilabs.comibilabs.com This physical property suggests that distillation, particularly fractional distillation, would be a primary method for its purification, especially if impurities have significantly different boiling points. Distillation is a common technique used to separate liquid mixtures based on their volatilities. seppure.comstudymind.co.uk

Other general purification techniques applicable to organic compounds include chromatography and crystallization. Chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), can be used for both analytical assessment of purity and preparative separation of components in a mixture. nih.govlookchem.commdpi.com Crystallization is typically used for purifying solid compounds studymind.co.ukmdpi.com, and while this compound has a low melting point of -73 °C wikipedia.orgnih.govibilabs.comibilabs.com, techniques like melt crystallization might be considered for organic compounds that are liquid at or near room temperature, although specific applications to this compound were not found.

Chemical Reactivity and Transformational Pathways of Hexachloropropene

Nucleophilic Substitution Reactions of Hexachloropropene

Nucleophilic substitution reactions involving this compound typically involve the displacement of chlorine atoms by various nucleophiles. The reactivity is influenced by the vinylic and allylic positions of the chlorine atoms.

Investigations into the Displacement of Vinylic and Allylic Chlorine Atoms

Studies have investigated the nucleophilic displacement of chlorine atoms in this compound. For instance, reactions with amidines have been explored, where the amidine acts as a nucleophile. The lone pair of electrons on the amidine nitrogen facilitates the nucleophilic attack. The electron-withdrawing nature of the chlorine atoms on this compound induces a partial positive charge on the carbon atoms, making the chlorine atoms suitable leaving groups via SN2 nucleophilic displacement by nitrogen atoms njit.edu.

Detailed Mechanistic Analyses of SN2 and SN1′ Pathways

The reaction of this compound with nucleophiles can proceed through different mechanisms, including SN2 pathways. In the context of reactions with acetamidine, the proposed mechanism involves an SN2 nucleophilic displacement of chlorine atoms by the acetamidine nitrogen njit.edunjit.edu. While the search results specifically mention SN2 displacement in the reaction with amidines, detailed mechanistic analyses explicitly comparing SN2 and SN1' pathways for this compound in a broader context were not extensively detailed in the provided snippets. However, SN2 reactions generally favor less sterically hindered carbon atoms scribd.com.

Cycloaddition Reactions and Formation of Novel Heterocyclic Compounds

This compound can participate in cycloaddition reactions, serving as a building block for the synthesis of heterocyclic compounds noaa.govfishersci.se.

Cycloaddition of this compound with Amidines for Pyrimidine Synthesis

The cycloaddition of this compound with amidines has been investigated as a method for synthesizing pyrimidines. A attempted one-step synthesis of 2-methyl-3,4,5-trichloropyrimidine involved the reaction of this compound with acetamidine hydrochloride in methanolic NaOH. This reaction was proposed to occur via SN2 nucleophilic displacement of chlorine atoms by acetamidine, followed by cyclization to form the pyrimidine ring njit.edu.

Reactions of this compound with Hydroxy-Coumarins and Chromones

The reaction of this compound with hydroxy-coumarins and chromones has been utilized to synthesize dichloro-benzodipyrandiones. The condensation of hydroxy-coumarins and chromones with this compound in the presence of anhydrous aluminum chloride can yield trichloroacrylates, which can subsequently undergo cyclization to form dichloro-benzodipyrandiones. For example, the reaction with 4-hydroxycoumarin derivatives affords dichloropyrano-benzpyrandiones fishersci.seresearchgate.netias.ac.in.

The general reaction procedure involves adding the hydroxy-coumarin or chromone to a stirred slurry of anhydrous aluminum chloride in dry dichloromethane, followed by the dropwise addition of this compound. The reaction mixture is then stirred for several hours ias.ac.in.

However, some variations in reactivity have been observed depending on the specific hydroxy-coumarin or chromone structure. For instance, trichloroacrylates of 6-hydroxy-4-methylcoumarin and 6-hydroxy-2-methylchromone showed unusual behavior, undergoing rupture of the trichloroacryloxy side chain during heating with aluminum chloride, returning the starting hydroxybenzopyrone. The trichloroacrylate of 7-hydroxy-2-methylchromone also failed to cyclize. In contrast, 5-hydroxy-2-methylchromone directly afforded a cyclized product, while 5-hydroxy-4,7-dimethylcoumarin did not react ias.ac.in.

Catalyzed Organic Transformations Involving this compound

This compound can be involved in catalyzed organic transformations. The reaction of this compound with substituted phenols in the presence of aluminum chloride has been reported to yield 3,4-dichloro-coumarins njit.eduias.ac.in. In one instance, an aluminum chloride catalyzed reaction of phenol with this compound resulted in the formation of 3,4-dichlorocoumarin. The proposed mechanism involves the reaction of phenol with aluminum chloride, followed by an electron transfer and SN2 displacement at the carbon atom of the trichloromethyl group in this compound njit.edu.

Lewis Acid Catalysis in Derivatization Reactions (e.g., Aluminum Chloride-Mediated)

This compound can participate in derivatization reactions catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). ias.ac.in Anhydrous aluminum chloride is a commonly used Lewis acid in various chemical applications. nih.gov In the presence of anhydrous aluminum chloride, this compound can react with other organic molecules, such as dihydroxy aryl aldehydes, ketones, and acids, leading to the formation of new chlorinated compounds. ias.ac.in

For instance, the reaction between a phenol and aluminum chloride can yield a salt. ias.ac.in This salt can then undergo a nucleophilic displacement of a chlorine atom from the trichloromethyl group of this compound, facilitated by the electron-rich nature of certain positions on the aryl ring. ias.ac.in This process can lead to the formation of cyclohexadienone intermediates, which can subsequently be attacked by the Lewis acid, leading to further transformations and the isolation of derivatized products after hydrolysis. ias.ac.in

This compound's activity as a chlorinating agent is attributed to its allylic chlorines, which are readily exchangeable. sciencemadness.org In reactions involving carboxylic acids, trichloroacryloyl chloride or trichloroacrylic acid can be produced as byproducts, with the double bond remaining unaffected. sciencemadness.org

Utilization of this compound in the Synthesis of Advanced Metal Chlorides (e.g., Uranium, Niobium, Tungsten Chlorides)

This compound is a valuable chlorinating agent for the synthesis of various anhydrous metal chlorides, including those of uranium, niobium, and tungsten. wikipedia.orgosti.govtungsten-powder.com This method is particularly useful for preparing these metal chlorides without requiring specialized equipment. youtube.com

For example, this compound can be used to produce uranium tetrachloride (UCl₄). wikipedia.orgibilabs.com Reactions between this compound and uranium oxides, such as triuranium octaoxide (U₃O₈), uranium dioxide (UO₂), uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O), and uranyl chloride (UO₂Cl₂), have been studied for the synthesis of UCl₄. jst.go.jprsc.orgosti.gov this compound reacts with U₃O₈ at temperatures above 70°C. jst.go.jp At 100°C with specific molar ratios of this compound to U₃O₈, intermediate chlorides like UCl₅·TCAC (TCAC: trichloroacrylyl chloride) and an adduct of UCl₆ with this compound (UCl₆·nHCP) can form. jst.go.jp These intermediates thermally decompose into UCl₄ above 110°C. jst.go.jp this compound has been shown to effectively chlorinate UO₃ or U₃O₈ into UCl₄ with minimal formation of UCl₅ at approximately 350°C in vapor phase. osti.gov Liquid this compound heated with uranium oxides at 180-190°C or under reflux also yields UCl₄. osti.gov The reaction with UO₂(NO₃)₂·6H₂O and UO₂Cl₂ using this compound has been reported to give high yields of UCl₄. rsc.org

This compound is also employed in the synthesis of anhydrous niobium pentachloride (NbCl₅) and tungsten hexachloride (WCl₆). wikipedia.orgtungsten-powder.com Niobium pentachloride can be prepared by chlorinating niobium metal or niobium pentoxide, although the latter can result in small amounts of niobium oxide trichloride. lookchem.com Tungsten hexachloride can be synthesized by reacting tungsten trioxide with this compound under reflux, leading to the formation of black crystals of WCl₆. tungsten-powder.com This method can also be applied to synthesize vanadium trichloride, niobium pentachloride, and molybdenum pentachloride. tungsten-powder.com

Thermal Decomposition and Pyrolysis Pathways of this compound

The thermal decomposition (pyrolysis) of this compound has been investigated to understand its behavior at elevated temperatures and the formation of various byproducts. murdoch.edu.au Pyrolysis of this compound can occur at temperatures as low as 700 K. murdoch.edu.au

Identification and Characterization of Chlorinated Byproducts and Cyclic Aromatic Compounds

Pyrolysis of this compound yields a variety of chlorinated byproducts. At temperatures around 700 K, products such as carbon tetrachloride (CCl₄), tetrachloroethylene (C₂Cl₄), hexachloroethane (C₂Cl₆), and tetrachloroallene (C₃Cl₄) have been observed. murdoch.edu.au

At higher temperatures, molecular growth occurs, leading to the formation of heavier chlorinated cyclic hydrocarbons, including hexachlorobutadiene (C₄Cl₆), hexachlorobenzene (C₆Cl₆), and octachlorohexatriene (C₆Cl₈). murdoch.edu.au Other isomers of C₆Cl₈, octachlorostyrene (C₈Cl₈), and isomers of C₁₂Cl₈ have also been identified at temperatures up to 1223 K. murdoch.edu.au Hexachlorobenzene has been observed during this compound pyrolysis above 773 K. core.ac.uk

The formation of these cyclic aromatic compounds is a significant aspect of the high-temperature decomposition of highly chlorinated hydrocarbons. murdoch.edu.au

Quantum Chemical Studies of Bond Scission and Recombination Mechanisms during Pyrolysis

Quantum chemical studies provide insights into the elementary steps and mechanisms involved in the thermal decomposition of this compound. These studies help in understanding bond scission and radical recombination processes. tungsten-powder.comjst.go.jpwikidata.org

The initial decomposition of this compound involves unimolecular C-Cl bond scission, particularly at allylic carbons, which are generally weaker. core.ac.ukresearchgate.net This bond scission leads to the formation of various radical species, such as CCl₃ and C₃Cl₅ radicals. murdoch.edu.aucore.ac.uk

Experimental results indicate that at lower temperatures, chlorine displacement of CCl₃ radicals is a primary pathway for the conversion of this compound into smaller chlorinated hydrocarbons like C₂Cl₄, CCl₄, and C₂Cl₆. murdoch.edu.au At higher temperatures, the recombination of C₃Cl₃ radicals accounts for a significant portion of the experimental yields, while C₃Cl₅ radical recombination is responsible for the formation of other products, including hexachlorobenzene. murdoch.edu.aucore.ac.uk

Quantum chemical calculations can determine reaction and activation enthalpies for the steps involved in the pyrolytic decomposition, such as the synthesis of hexachlorobenzene from this compound. murdoch.edu.au These studies contribute to a detailed understanding of the complex reaction network occurring during high-temperature pyrolysis.

Oxidative and Reductive Transformational Chemistry

This compound can undergo oxidative and reductive transformations, although these aspects are less extensively detailed in the provided search results compared to Lewis acid catalysis and thermal decomposition.

This compound is described as being substantially less reactive than less heavily chlorinated propenes and is nonflammable. nih.gov It may be incompatible with strong oxidizing agents. ibilabs.comnih.gov This suggests that under oxidative conditions, reactions could occur, potentially leading to the formation of oxygenated or further chlorinated products, although specific pathways are not elaborated.

In terms of reductive transformations, this compound can act as a chlorinating agent, implying it undergoes reduction in the process of oxidizing other species (e.g., metal oxides to metal chlorides). wikipedia.orgosti.govtungsten-powder.comjst.go.jp For instance, in the synthesis of uranium chlorides, this compound facilitates the conversion of uranium oxides to lower-valent uranium chlorides like UCl₄. jst.go.jprsc.orgosti.gov This transformation involves the reduction of uranium and the oxidation of this compound or its fragments.

While the search results highlight the use of this compound in reductive chlorination reactions for metal synthesis, detailed mechanisms or specific reductive reactions of this compound itself (other than its role as a chlorinating agent) are not provided. Reductive degradation of chlorinated carbons in the presence of metallic iron has been studied, suggesting potential pathways for the reductive transformation of chlorinated compounds, but the specific application to this compound requires further investigation. goettingen-research-online.de

Advanced Analytical and Spectroscopic Techniques for Hexachloropropene Detection and Characterization

Chromatographic Methodologies for Identification and Quantification in Complex Matrices

Chromatographic techniques, particularly gas chromatography (GC), are widely employed for the separation and quantification of hexachloropropene in complex samples. Coupling GC with sensitive and selective detectors allows for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semivolatile organic compounds, including this compound. This method involves introducing a sample extract into a gas chromatograph, which separates the components based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized, and the resulting ions are detected based on their mass-to-charge ratio (m/z). epa.govepa.gov Qualitative identification is achieved by matching the retention time and the relative abundance of characteristic ions in the sample spectrum to those of known standards. epa.gov

Several standardized methods, such as EPA Method 1625, Method 8270B, Method 8270C, and Method 8270D/E, utilize capillary GC/MS for the analysis of semivolatile organic compounds, including this compound, in various environmental matrices like water, sludge, soil, sediment, and waste. epa.govepa.govnih.govarmy.milunitedchem.com These methods specify procedures for sample preparation, GC separation, and MS detection parameters.

Trace analysis of this compound in different matrices has been reported with specific detection and quantitation limits using GC/MS methods. For instance, EPA Method 1625 applied to water and sludge samples has a minimum level (ML) of 10 ug/l. nih.gov OSW Method 8270B reports an estimated quantitation limit (EQL) of 10 ug/l. nih.gov For biological tissue analysis using capillary GC/MS (SFSAS Method SFSAS_29), the limit of quantitation (LOQ) is reported as 2.0 mg/kg. nih.gov

GC-MS analysis of this compound typically shows characteristic mass ions. The NIST database, for example, lists m/z values with varying abundances. nih.gov Another source indicates key ions observed in the GC Mass Spectrum of this compound, including m/z 35, 47, 71, 94, 106, 117, 121, 141, 145, 211, 213, 217, 246, and 248. restek.com The top peak in the NIST GC-MS data is m/z 213. nih.gov

Table 1: Selected GC-MS Detection and Quantitation Limits for this compound

| Method | Matrix | Limit Type | Value | Unit | Source |

| EPA Method 1625 | Water and sludge | Minimum Level (ML) | 10 | ug/l | nih.gov |

| OSW Method 8270B | Not specified (GC/MS) | Estimated Quantitation Limit (EQL) | 10 | ug/l | nih.gov |

| SFSAS Method SFSAS_29 | Biological Tissue | Limit of Quantitation (LOQ) | 2.0 | mg/kg | nih.gov |

Table 2: Characteristic Mass Ions (m/z) for this compound by GC-MS

| m/z | Relative Abundance (Example from NIST) | Additional Ions Reported | Source |

| 213 | Top Peak | - | nih.gov |

| - | - | 35, 47, 71, 94, 106, 117, 121, 141, 145, 211, 217, 246, 248 | restek.com |

Note: Relative abundances can vary depending on the specific MS instrument and conditions.

Application of Electron Capture Detection (ECD) for Enhanced Sensitivity

The Electron Capture Detector (ECD) is a highly selective detector commonly used in GC, particularly sensitive to compounds containing electronegative elements such as halogens. scioninstruments.comchromedia.orgairproducts.com.tw this compound, with its high chlorine content, is well-suited for detection by ECD. The ECD operates by utilizing a radioactive source (often Nickel-63) to ionize a carrier gas, creating a standing current. scioninstruments.comchromedia.org When an electronegative compound like this compound passes through the detector, it captures electrons, causing a reduction in the standing current. scioninstruments.comchromedia.org This change in current is measured and produces a signal. scioninstruments.com

The high selectivity of ECD for halogenated compounds makes it a valuable tool for analyzing this compound, especially in samples where other less electronegative compounds might interfere with detection by less selective detectors. scioninstruments.com While GC-MS provides definitive identification through mass spectral data, GC-ECD can offer enhanced sensitivity for trace levels of highly chlorinated compounds. The response factors for halogenated compounds can vary significantly with ECD. sglab.net

Advanced Sample Preparation and Extraction Protocols (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step before the chromatographic analysis of this compound in complex matrices. The goal of sample preparation is to isolate and concentrate the analyte while removing interfering substances. Various extraction techniques are employed depending on the sample matrix.

For environmental samples such as water, sludge, soil, sediment, and waste, methods often involve extraction with organic solvents. epa.govepa.govcdc.govchicago.gov Liquid-liquid extraction with solvents like methylene chloride or acetonitrile is a common approach for isolating semivolatile organic compounds from aqueous samples. epa.govcdc.gov For solid matrices, techniques like Soxhlet extraction are used to extract nonvolatile and semi-volatile organic compounds by ensuring intimate contact between the sample and the extraction solvent. epa.gov After extraction, the extract is typically dried and concentrated to a smaller volume to increase analyte concentration before GC/MS analysis. epa.govepa.gov

Solid-phase extraction (SPE) is another technique that can be applied for sample preparation, offering advantages such as reduced solvent consumption and cleaner extracts. While not explicitly detailed for this compound in the provided snippets, SPE is a widely used method for concentrating organic analytes from various matrices. Protocols like QuEChERS, which involve extraction and dispersive SPE, are used for the analysis of multi-class organic residues in complex matrices. youtube.com Although the provided context specifically mentions QuEChERS for pesticide analysis, the principles of using solid-phase materials for cleanup and extraction are applicable to other organic compounds.

Cleanup procedures, such as using Florisil, may be necessary for some environmental matrices to remove co-extractives that could interfere with the analysis. cdc.gov

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information about the molecular structure, bonding, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and connectivity of organic molecules. Different NMR experiments (e.g., ¹H NMR, ¹³C NMR) provide information about the types and arrangement of atoms within a molecule. While this compound (C₃Cl₆) has no hydrogen atoms, ¹³C NMR spectroscopy can be used to characterize its carbon skeleton and identify different carbon environments. nih.govchemicalbook.com

NMR spectroscopy has been utilized in studies involving this compound, such as the characterization of complexes synthesized using this compound as a reactant. researchgate.net The technique can provide insights into the molecular structure and symmetry of compounds in solution. The availability of ¹³C NMR spectra for this compound is indicated in spectroscopic databases. nih.gov

Beyond structural elucidation of the compound itself, NMR techniques like ¹²⁹Xe NMR spectroscopy can be used to probe the behavior of other substances in the presence of this compound, for example, studying gas binding behavior in this compound as a solvent. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. Each molecule has a unique set of vibrational frequencies that interact with IR or Raman radiation, creating a characteristic "fingerprint" spectrum.

IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. nih.govchemicalbook.comnist.govnist.gov Different types of IR spectra for this compound are available, including FTIR (Fourier-Transform Infrared), ATR-IR (Attenuated Total Reflectance Infrared), and vapor phase IR spectra. nih.govnist.govnist.gov These spectra can be used for identification by comparing them to reference spectra in databases. IR spectroscopy can also be used to assess the purity of a sample, for example, by detecting the presence of impurities like water, which show characteristic O-H stretching absorption bands. rsc.org

Raman spectroscopy measures the inelastic scattering of light by the molecule, which also provides information about vibrational modes. nih.govchemicalbook.comosti.gov Raman spectroscopy is particularly useful for studying nonpolar bonds and symmetric vibrations that may be weak or absent in IR spectra. The Raman spectrum of this compound is available in spectroscopic databases. nih.govchemicalbook.com Raman spectroscopy has been used in the characterization of various compounds, and its application to chlorinated hydrocarbons allows for the investigation of C-Cl and C=C stretching vibrations, which are characteristic of the this compound structure. acs.org

Both IR and Raman spectroscopy serve as valuable tools for verifying the identity and assessing the purity of this compound by providing unique vibrational fingerprints.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for the unequivocal identification and characterization of this compound (C₃Cl₆) in complex matrices. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to only a few decimal places, HRMS provides exact mass measurements with high accuracy, typically to four or more decimal places. alevelchemistry.co.uk This high mass accuracy allows for the determination of the elemental composition of an ion, significantly reducing the number of possible molecular formulas for a given m/z value. For this compound, with the molecular formula C₃Cl₆, the theoretical exact mass can be precisely calculated based on the isotopic masses of carbon and chlorine. The computed exact mass for C₃Cl₆ is 247.810166 Da, while the monoisotopic mass is 245.813116 Da. nih.govepa.gov

The fragmentation pattern observed in a mass spectrum provides invaluable structural information about an analyte. alevelchemistry.co.ukacdlabs.com When this compound molecules are subjected to ionization in a mass spectrometer, they can break apart into characteristic fragment ions. alevelchemistry.co.ukacdlabs.com The pattern and relative abundance of these fragments are unique to the molecule's structure and can be used as a fingerprint for identification. Hard ionization techniques, such as Electron Impact (EI) ionization, are commonly used in GC/MS and impart significant energy to the molecule, leading to extensive fragmentation. acdlabs.com Soft ionization techniques, like electrospray ionization (ESI), result in less fragmentation and a more prominent molecular ion peak. alevelchemistry.co.ukacdlabs.com

Analyzing the fragmentation pattern of this compound involves identifying key fragment ions resulting from the cleavage of specific bonds within the molecule. The highly chlorinated structure of this compound will lead to the loss of chlorine atoms or chlorinated carbon fragments. While specific detailed fragmentation pathways for this compound in HRMS were not extensively detailed in the search results, general principles of mass spectrometry indicate that fragmentation patterns are reproducible and provide structural insights. acdlabs.com The interpretation of these patterns, especially with high-resolution data, allows for the confident identification of this compound even in the presence of interfering substances.

Method Validation and Quality Assurance in Environmental and Biological Sample Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data. europa.euiajps.com For the analysis of this compound in environmental and biological samples, rigorous method validation and ongoing quality assurance are essential due to the potential complexity of the sample matrices and the need for accurate quantification for regulatory compliance and research. europa.euhawaii.gov Validation involves evaluating several key performance characteristics, including sensitivity, selectivity, accuracy, precision, and reproducibility. iajps.com

Analytical methods for this compound in environmental matrices such as water and sludge, and biological tissues, have been developed and standardized. For instance, EPA Method 1625 and Method 8270 are cited for the analysis of semivolatile organic compounds, which can include this compound, in water, sludge, and solid waste samples using GC/MS. nih.gov A method for the extraction and analysis of organics, including this compound, in biological tissue using capillary GC/MS is also referenced. nih.gov These methods provide a framework for validation and quality control.

Determination of Limits of Detection and Quantification for Regulatory Compliance and Research

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. d-nb.infony.govresearchgate.net These limits are crucial for regulatory compliance, as environmental regulations often specify maximum permissible concentrations or reporting limits for contaminants. ny.govifremer.fr For research purposes, achieving low LODs and LOQs is vital for studying the presence and behavior of this compound at trace levels in various environmental compartments and biological systems.

Several approaches can be used to determine LOD and LOQ, including methods based on signal-to-noise ratio, calibration curve statistics, and analysis of fortified blank samples. d-nb.inforesearchgate.net The specific matrix being analyzed (e.g., water, soil, tissue) can influence the achievable LODs and LOQs due to potential matrix effects. d-nb.info Regulatory bodies and guidelines, such as those from the EPA and The NELAC Institute (TNI), provide frameworks and requirements for determining and verifying detection and quantitation limits in environmental laboratories. doe.govnelac-institute.org For example, EPA methods like 8270 specify estimated quantitation limits (EQLs) for various compounds, including this compound. nih.gov For biological tissue analysis, a method using capillary GC/MS reported an LOQ of 2.0 mg/kg for this compound. nih.gov

The determination and verification of LODs and LOQs are integral parts of method validation and are required for demonstrating the method's capability to meet the sensitivity requirements for specific applications. nelac-institute.org

Assessment of Accuracy, Precision, and Reproducibility in Diverse Sample Types

Accuracy, precision, and reproducibility are key metrics used to evaluate the reliability of analytical measurements. processinstruments.co.ukthyroid.org Accuracy refers to the closeness of a measured value to the true or accepted value. processinstruments.co.ukthyroid.org Precision describes the agreement among a set of independent measurements of the same homogeneous sample under specified conditions, reflecting the random error of the method. processinstruments.co.ukthyroid.orgnih.gov Reproducibility, often used interchangeably with precision in some contexts, specifically refers to the variability observed when the same analysis is performed by different laboratories, using different equipment, or under different conditions over time. processinstruments.co.ukthyroid.orgnih.gov

Assessing these parameters for this compound analysis in diverse sample types (e.g., water, soil, air, biological tissues) is essential because matrix composition can significantly impact method performance. d-nb.info Method validation protocols typically involve analyzing quality control samples, such as fortified blanks, matrix spikes, and certified reference materials, to assess accuracy and precision. europa.euepa.gov Matrix spike samples, where a known amount of analyte is added to a real sample matrix, are particularly useful for evaluating the effect of the matrix on recovery and measurement variability. epa.gov

Recovery studies are conducted to determine the accuracy of the method by comparing the measured concentration in a fortified sample to the known added concentration. researchgate.net Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. thyroid.orgresearchgate.net Acceptable ranges for recovery and precision are often defined by regulatory guidelines or project-specific data quality objectives. For instance, some guidelines recommend recovery between 50-120% and a maximum RSD of 35% for pesticide residue analysis. researchgate.net

Ensuring the accuracy, precision, and reproducibility of this compound analysis in diverse sample types is paramount for generating reliable data that can be used for risk assessment, regulatory decision-making, and scientific research.

Q & A

Q. How can researchers synthesize and purify hexachloropropene (C₃Cl₆) with high reproducibility?

- Methodological Answer : Synthesis typically involves chlorination of propene derivatives under controlled conditions. For purification, fractional distillation or recrystallization is recommended, followed by characterization using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) to confirm purity (>95%) and structural integrity. Experimental protocols must detail stoichiometric ratios, reaction temperatures, and solvent systems to ensure reproducibility . Known compounds require literature cross-referencing, while novel derivatives demand full spectral data in the main manuscript or supplementary materials .

Q. What are the critical physical and chemical properties of this compound, and how are they measured experimentally?

- Methodological Answer : Key properties include density (1.765 g/mL at 25°C), vapor pressure, and solubility in organic solvents. Density is measured via pycnometry, while vapor pressure can be determined using static or dynamic gas saturation methods. Solubility studies require equilibration in solvent systems followed by gravimetric or spectroscopic quantification. These properties are essential for environmental fate modeling and toxicity assessments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Acute exposure guidelines (PAC-1: 0.089 ppm; PAC-2: 0.98 ppm) suggest immediate ventilation and respiratory protection at higher concentrations. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Regulatory compliance with EPA Consolidated List (EPCRA 302) mandates reporting thresholds ≥1,000 pounds .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography provides definitive structural elucidation for crystalline derivatives, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. For non-crystalline compounds, 2D NMR (e.g., HSQC, HMBC) identifies chlorination patterns and stereochemistry. Computational methods (DFT calculations) complement experimental data to predict stability and reactivity .

Q. How should researchers address contradictions in toxicity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., exposure duration, model organisms). Prioritize studies adhering to OECD Test Guidelines for consistency. For in vitro assays, validate cytotoxicity results with multiple endpoints (e.g., ATP quantification, apoptosis markers). Cross-reference EPA and ATSDR assessments to contextualize discrepancies .

Q. What experimental designs are optimal for investigating the environmental persistence of this compound?

- Methodological Answer : Use OECD 307 guidelines for soil degradation studies, monitoring half-life under aerobic/anaerobic conditions. Pair with HPLC-UV or GC-ECD for quantification. For aquatic persistence, employ shake-flask tests with biodegradation inocula. Data interpretation must account for pH, temperature, and microbial activity variations .

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Apply density functional theory (DFT) to calculate thermodynamic parameters (ΔG, activation energy) for proposed reactions. Molecular dynamics simulations model solvent effects and transition states. Validate predictions with small-scale exploratory syntheses and kinetic profiling (e.g., via in-situ IR spectroscopy) .

Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of this compound data in supplementary materials versus main manuscripts?

- Methodological Answer : Include synthesis and characterization data for ≤5 compounds in the main text. Extensive datasets (e.g., full spectral libraries, raw kinetic data) belong in supplementary files, labeled with Arabic numerals and hyperlinked in the text. Ensure reproducibility by documenting instrument parameters (e.g., NMR frequency, GC column type) and software versions .

Q. How can researchers ensure reproducibility in ecotoxicological studies of this compound?

- Methodological Answer : Adhere to ISO 6341 (Daphnia magna immobilization test) or OECD 207 (earthworm acute toxicity) protocols. Report LC₅₀ values with 95% confidence intervals and control group mortality rates. Use certified reference materials and inter-laboratory comparisons to minimize variability. Raw data must be archived in FAIR-aligned repositories .

Ethical and Regulatory Compliance

Q. What ethical considerations apply to this compound research involving biological systems?

- Methodological Answer :

For in vivo studies, obtain institutional animal care committee approval (IACUC) and follow ARRIVE guidelines for experimental design and reporting. For human cell lines, document provenance and ethical sourcing (e.g., ATCC certifications). Disclose conflicts of interest and funding sources in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.